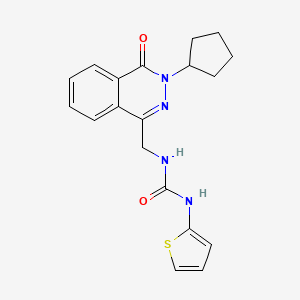

1-((3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-yl)urea

CAS No.: 1448046-43-2

Cat. No.: VC6749053

Molecular Formula: C19H20N4O2S

Molecular Weight: 368.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1448046-43-2 |

|---|---|

| Molecular Formula | C19H20N4O2S |

| Molecular Weight | 368.46 |

| IUPAC Name | 1-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-3-thiophen-2-ylurea |

| Standard InChI | InChI=1S/C19H20N4O2S/c24-18-15-9-4-3-8-14(15)16(22-23(18)13-6-1-2-7-13)12-20-19(25)21-17-10-5-11-26-17/h3-5,8-11,13H,1-2,6-7,12H2,(H2,20,21,25) |

| Standard InChI Key | MRWZPAZZQROEFW-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)NC4=CC=CS4 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 1-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-3-thiophen-2-ylurea, delineates its three primary components:

-

Phthalazine core: A bicyclic aromatic system with a ketone group at position 4.

-

Cyclopentyl substituent: Attached to the phthalazine’s nitrogen at position 3, introducing steric bulk and potential conformational rigidity.

-

Urea-thiophene linkage: A methylene bridge connects the phthalazine to a urea group, which is further substituted with a thiophene ring at the distal nitrogen.

The Standard InChIKey (MRWZPAZZQROEFW-UHFFFAOYSA-N) and SMILES (C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)NC4=CC=CS4) provide unambiguous structural descriptors for computational modeling and database searches.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 368.46 g/mol |

| CAS Number | 1448046-43-2 |

| Topological Polar Surface Area | 105 Ų (estimated) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

Synthetic Pathways and Structural Analogues

Table 2: Comparison with Structural Analogues

Challenges and Future Directions

Solubility and Bioavailability

Current data lack solubility parameters, a critical gap given the compound’s moderate polarity (TPSA ≈ 105 Ų). Structural modifications, such as prodrug strategies or salt formation (e.g., hydrochloride), could enhance aqueous solubility .

Synthetic Optimization

Scalable synthesis requires addressing:

-

Regioselectivity: Ensuring cyclopentyl group attachment at position 3.

-

Urea stability: Avoiding hydrolysis under acidic or basic conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume